Inhibitory Activity of 6-Nitro Substituted Benzoxazinones Against Factor VIIa/Tissue Factor
6-Nitro-4H-3,1-benzoxazin-4-one derivatives are disclosed as inhibitors of the Factor VIIa/Tissue Factor (FVIIa/TF) complex, a key initiator of the coagulation cascade [1]. The patent specifically claims compounds with a nitro group at the 6-position of the benzoxazinone core. While the unsubstituted parent compound is not reported as an active inhibitor in this context, the presence of the 6-nitro group is a key structural feature conferring activity. This establishes the 6-nitro derivative as a critical intermediate and active scaffold for developing antithrombotic agents, distinguishing it from non-nitrated analogs.
| Evidence Dimension | Inhibitory activity against Factor VIIa/Tissue Factor (FVIIa/TF) |
|---|---|
| Target Compound Data | Specific 6-nitro-2-arylsubstituted-4H-3,1-benzoxazin-4-ones are claimed as FVIIa-TF inhibitors [1]. Quantitative Ki values are not provided in the abstract or claims. |
| Comparator Or Baseline | Unsubstituted or differently substituted 4H-3,1-benzoxazin-4-ones not specifically claimed for this activity. |
| Quantified Difference | The 6-nitro substitution pattern is an enabling feature for FVIIa/TF inhibition claims, distinguishing it from non-nitrated analogs [1]. |
| Conditions | In vitro FVIIa-TF activity assays as described in patent claims [1]. |
Why This Matters
For users procuring this compound as a precursor for antithrombotic drug discovery, the 6-nitro substitution pattern is a critical and non-interchangeable structural requirement for this specific biological activity.
- [1] Jakobsen, P., et al. U.S. Patent 6,180,625 B1. Heterocyclic compounds regulating clotting. Jan 30, 2001. View Source
